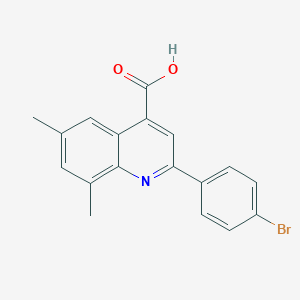

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

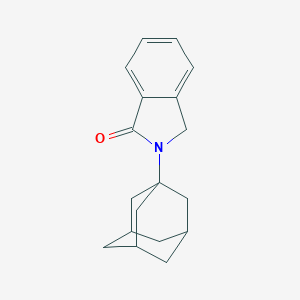

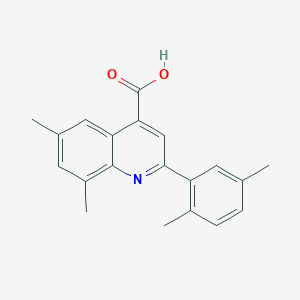

The compound “2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule that likely contains a quinoline core structure, a common feature in many biologically active compounds . The presence of a carboxylic acid group suggests it may have acidic properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving electrophilic aromatic substitution or condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could contribute to its acidity, and the bromophenyl group could influence its reactivity .Applications De Recherche Scientifique

Potential in Psychopharmacology

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, along with other phosphorylated carboxylic acids derivatives, has been researched for potential psychotropic activity. Certain derivatives in this class have shown promising results, such as tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties. Moreover, compounds like CAPAH have demonstrated the potential to improve memory and learning, exhibit neuroprotective properties, and correct behavioral disorders in animal models of Alzheimer’s disease. These compounds exhibit unique mechanisms of action, interacting with various receptors and altering membrane phospholipid bilayer organization, which may contribute positively to receptor functions (Semina et al., 2016).

Importance in Carboxylic Acid Bioisosterism

This compound belongs to the class of compounds featuring the carboxylic acid group, an essential functional group in many drugs. Carboxylic acid bioisosterism involves substituting the carboxylate moiety with bioisosteres to overcome challenges like toxicity, metabolic instability, or limited passive diffusion across biological membranes. This field has seen significant developments, with novel carboxylic acid substitutes being created to improve pharmacological profiles, showcasing the creativity and innovation required to navigate the complexities of modern drug design (Horgan & O’ Sullivan, 2021).

Contribution to Central Nervous System (CNS) Drug Synthesis

The chemical structure of this compound indicates potential for CNS drug synthesis. Compounds containing functional groups like esters, carboxylic acid, aldehyde, and others are being investigated for CNS effects ranging from depression to convulsion. Research in this area aims to identify functional chemical groups that may serve as lead molecules for synthesizing compounds with CNS activity, providing a pathway for the development of novel CNS-acting drugs (Saganuwan, 2017).

Role in Biomass-derived Levulinic Acid Synthesis for Drug Development

This compound, as a derivative of carboxylic acid, relates to the synthesis of Levulinic Acid (LEV) from biomass. LEV, with its carbonyl and carboxyl functional groups, is versatile in drug synthesis, reducing costs and simplifying processes. Its applications range from direct drug synthesis to acting as a linker in pharmaceutical intermediates, highlighting its significance in medicine and pharmaceuticals (Zhang et al., 2021).

Mécanisme D'action

Target of Action

It’s structurally similar to 4-bromophenylacetic acid , which is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that the compound may interact with similar targets.

Mode of Action

Based on its structural similarity to 4-bromophenylacetic acid, it may interact with its targets by causing changes in the transmembrane potential difference

Biochemical Pathways

The compound’s potential to affect transmembrane potential suggests it may influence ion transport pathways and related cellular processes .

Result of Action

Its potential to affect transmembrane potential suggests it may influence cellular processes related to ion transport .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBORHFHYPAQPQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455306.png)

![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B455307.png)

![diethyl 1-{2-[3-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455309.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B455316.png)

![2-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455317.png)

![2-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B455323.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-3-[(2-chlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455326.png)

![Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B455328.png)